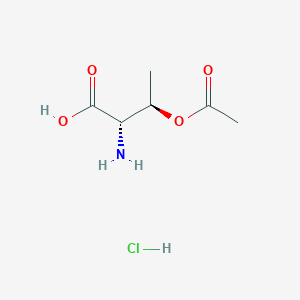

o-Acetyl-L-threonine hydrochloride

Description

Significance of O-Acetylated Hydroxyamino Acids as Research Probes

O-acetylated hydroxyamino acids, such as O-acetyl-L-threonine hydrochloride, serve as valuable tools in chemical biology. They are used in peptide chemistry, drug development, and as precursors for synthesizing other molecules. ffi.noresearchgate.net For instance, O-acetyl-L-homoserine is a key intermediate in the production of L-methionine and γ-butyrolactone. nih.gov The direct acylation of unprotected hydroxyamino acids under acidic conditions provides an efficient method for creating these important side-chain derivatives. ffi.no This method is scalable and often avoids the need for complex purification steps like chromatography. ffi.noresearchgate.net

Historical Perspectives on O-Acylation of Hydroxyamino Acids

The development of methods for the O-acylation of hydroxyamino acids has a fragmented history. nih.gov Early methods in the 1940s and 1960s were often cumbersome. nih.gov A significant advancement came in 1942 when Sakami and Toennies developed a method using perchloric acid in acetic anhydride (B1165640) to achieve chemoselective O-acetylation. nih.gov Later, in 1964, a more convenient procedure was reported by Wilchek and Patchornik. nih.gov The use of trifluoroacetic acid in the early 1970s and methanesulfonic acid in the 1980s further refined the process. nih.gov These acidic O-acylation techniques have remained relevant, for example, in the synthesis of O-acyl derivatives with fungicidal properties. nih.gov

A key challenge was finding a reaction medium that was sufficiently acidic to protect the amine group, could dissolve the often poorly soluble hydroxyamino acids, and was compatible with various acylating agents. nih.gov Anhydrous trifluoroacetic acid has emerged as a particularly suitable medium for these reactions. nih.gov

Structural and Stereochemical Considerations within Amino Acid Derivatives

With the exception of glycine (B1666218), all amino acids are chiral molecules. libretexts.orgunacademy.com The stereochemistry of amino acids is crucial as it influences their biological activity and how they interact with enzymes and receptors. acs.org L-threonine, the precursor to this compound, has two stereogenic centers, resulting in four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). wikipedia.org The naturally occurring form is L-threonine, which has the (2S,3R) configuration. wikipedia.org The stereoisomer (2S,3S) is known as L-allothreonine. wikipedia.org The specific three-dimensional arrangement of atoms in these derivatives is critical for their function in biological systems. acs.org

The properties of this compound are summarized in the table below:

| Property | Value |

| IUPAC Name | (2S,3R)-3-acetyloxy-2-aminobutanoic acid;hydrochloride |

| Molecular Formula | C6H12ClNO4 |

| Molecular Weight | 197.62 g/mol |

| CAS Number | 519156-32-2 |

| Canonical SMILES | CC(C(C(=O)O)N)OC(=O)C.Cl |

| InChI Key | AYQYCOUDKBQYRH-ZJQZTCRYSA-N |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R)-3-acetyloxy-2-aminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-3(11-4(2)8)5(7)6(9)10;/h3,5H,7H2,1-2H3,(H,9,10);1H/t3-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQYCOUDKBQYRH-ZJQZTCRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical and Spectroscopic Characterization in Academic Research

Methodologies for Purity Validation in Research Samples

Ensuring the purity of research samples is critical for the validity and reproducibility of experimental results. For o-Acetyl-L-threonine hydrochloride, a multi-technique approach is often adopted for purity validation. High-Performance Liquid Chromatography (HPLC) is a primary method used to assess the purity of amino acid derivatives. usp.org Specifically, reversed-phase HPLC (RP-HPLC) can separate the target compound from potential impurities, such as unreacted L-threonine or di-acetylated products. The purity is determined by integrating the peak area of this compound relative to the total area of all observed peaks in the chromatogram.

In addition to chromatographic methods, titration can be employed to determine the purity of the hydrochloride salt. A known concentration of a strong base, such as sodium hydroxide, is used to titrate a precisely weighed sample of this compound. The equivalence point, detected potentiometrically, allows for the calculation of the molar amount of the hydrochloride, which in turn provides a measure of the sample's purity.

Furthermore, the presence of inorganic impurities can be assessed by determining the residue on ignition. This involves heating a sample to a high temperature to burn off all organic material, leaving behind any non-volatile inorganic substances. Official monographs for related compounds, like L-threonine, often specify limits for heavy metals and other inorganic contaminants, and similar principles are applied to its derivatives. nihs.go.jp

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized or isolated compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal methods used for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.

In the ¹H NMR spectrum, the presence of the acetyl group is confirmed by a characteristic singlet peak for the methyl protons (CH₃-C=O) typically appearing around 2.1 ppm. The protons on the threonine backbone give rise to distinct signals. The α-proton (-CH(NH₃⁺)-) appears as a doublet, the β-proton (-CH(OAc)-) as a doublet of quartets, and the γ-methyl protons (-CH₃) as a doublet. The coupling patterns between these protons provide definitive evidence for their connectivity.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbons of the carboxylic acid and the acetyl ester group are readily identifiable by their characteristic downfield shifts. The chemical shifts of the α- and β-carbons are also indicative of the substitution pattern. The presence of the acetyl group causes a downfield shift of the β-carbon and an upfield shift of the γ-carbon compared to unmodified L-threonine.

Expected ¹H and ¹³C NMR Chemical Shifts for o-Acetyl-L-threonine (Note: Data is predicted based on known chemical shifts of L-threonine and the effects of acetylation. Actual values may vary depending on the solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | ~4.0 (d) | ~58-60 |

| β-CH | ~5.2 (dq) | ~70-72 |

| γ-CH₃ | ~1.3 (d) | ~18-20 |

| Acetyl-CH₃ | ~2.1 (s) | ~20-22 |

| Carboxyl-C=O | - | ~172-174 |

| Acetyl-C=O | - | ~170-172 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate the protonated molecular ion [M+H]⁺. The molecular weight of o-Acetyl-L-threonine is 161.16 g/mol , so the expected m/z for the protonated molecule would be approximately 162.17. nih.gov

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure by analyzing the fragmentation patterns of the parent ion. Characteristic fragmentation of protonated o-Acetyl-L-threonine would involve the neutral loss of water (H₂O), the loss of acetic acid (CH₃COOH), and the loss of the entire acetyl group as ketene (B1206846) (C₂H₂O). The fragmentation of the threonine backbone itself can also be observed, leading to immonium ions that are characteristic of the amino acid structure.

Expected Mass Spectrometry Fragments for o-Acetyl-L-threonine

| Fragment Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | 162.17 |

| [M+H - H₂O]⁺ | Loss of water | 144.16 |

| [M+H - CH₃COOH]⁺ | Loss of acetic acid | 102.12 |

| [M+H - C₂H₂O]⁺ | Loss of ketene | 120.15 |

| Immonium Ion | [CH(NH₂)(CH(CH₃))]⁺ | 86.09 |

Chromatographic Techniques in Research Purification

The purification of this compound from a reaction mixture is crucial to obtain a high-purity sample for research. Chromatographic techniques are the most effective methods for this purpose.

Ion-Exchange Chromatography (IEX) is a widely used technique for the purification of amino acids and their derivatives. Since this compound is an amphoteric molecule with a net positive charge at low pH (due to the protonated amine group), it can be effectively purified using a cation-exchange resin. The crude sample is loaded onto the column at a low pH, allowing the positively charged compound to bind to the negatively charged stationary phase. Impurities that are neutral or negatively charged will pass through the column. The bound this compound is then eluted by increasing the pH or the salt concentration of the mobile phase, which disrupts the electrostatic interaction with the resin.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful technique for the purification of acetylated amino acids. acs.org In RP-HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile). Although this compound is a polar molecule, the presence of the acetyl group increases its hydrophobicity compared to L-threonine, allowing for retention on a reversed-phase column. A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to effectively separate the target compound from more polar or less polar impurities. The fractions containing the pure compound are collected, and the solvent can be removed by lyophilization to yield the purified this compound.

Emerging Research Avenues and Future Directions for O Acetyl L Threonine Research

Exploration in Novel Enzyme Systems and Pathways

The study of O-acetylated amino acids is expanding to include their roles in various enzyme systems and metabolic pathways. While N-acetylation is a common protein modification, O-acetylation of serine and threonine is less studied but is emerging as a significant post-translational modification. nih.gov

Researchers are investigating enzymes that catalyze the synthesis and breakdown of O-acetylated amino acids. For example, in bacteria like Rhodopseudomonas palustris, the protein acetyltransferase (Pat) has been shown to inactivate AMP-forming acyl-CoA synthetases by acetylating a conserved lysine (B10760008) residue. nih.gov While this is N-acetylation, the study of such specific acetyltransferases provides a framework for identifying enzymes that may act on the hydroxyl groups of threonine and serine.

In plants and bacteria, O-acetylserine (OAS) is a key intermediate in cysteine synthesis, formed by serine acetyltransferase. wikipedia.orgnih.gov OAS also functions as a signaling molecule, regulating gene expression in response to environmental cues. nih.gov This established role for an O-acetylated amino acid highlights the potential for O-acetyl-L-threonine to have analogous, yet-to-be-discovered functions in other metabolic networks. The catabolism of L-threonine itself can lead to various important products like acetyl-CoA and pyruvate, crucial for energy production. nih.govnih.gov The introduction of an O-acetyl group could modulate its entry or processing through these pathways.

Table 1: Key Enzymes and Pathways Involving Acetylated Amino Acids

| Enzyme/Pathway | Function | Related Acetylated Amino Acid | Organism/System | Citation |

|---|---|---|---|---|

| Serine Acetyltransferase (SAT) | Catalyzes the formation of O-acetylserine (OAS) from serine and acetyl-CoA. | O-acetylserine | Plants, Bacteria | wikipedia.org |

| Cysteine Synthase Complex | Regulates cysteine biosynthesis, involving O-acetylserine (thiol)lyase and SAT. OAS acts as a regulator. | O-acetylserine | Plants, Bacteria | nih.gov |

| Protein Acetyltransferase (Pat) | Inactivates acyl-CoA synthetases via lysine acetylation. | N-acetyl-lysine | Rhodopseudomonas palustris | nih.gov |

| Threonine Dehydrogenase (TDH) Pathway | Catabolizes threonine to acetyl-CoA and glycine (B1666218). | (Precursor) L-threonine | Animals | nih.gov |

Advanced Applications in Synthetic Biology and Metabolic Pathway Reconstruction

Synthetic biology and metabolic engineering offer powerful tools to harness and redirect cellular metabolism for the production of valuable compounds. nih.gov L-threonine itself is a major industrial fermentation product, and the metabolic pathways for its production in organisms like E. coli and Corynebacterium glutamicum have been extensively engineered. nih.govembopress.orgnih.gov

This knowledge base is now being leveraged to produce threonine derivatives. A prime example, though involving a similar compound, is the production of O-Acetyl-L-homoserine (OAH), an intermediate for methionine synthesis. nih.gov By introducing an exogenous homoserine acetyltransferase and optimizing the metabolic network to increase the supply of precursors like homoserine and acetyl-CoA, researchers have achieved significant yields of OAH in E. coli. nih.gov Strategies included deleting competing pathways (like threonine biosynthesis) and upregulating key enzymes to channel carbon flux towards the desired product. nih.gov

Recently, a synthetic metabolic pathway was constructed in E. coli to produce L-threonine from ethylene (B1197577) glycol, a non-traditional carbon source. measurebiology.org This demonstrates the potential for creating entirely new pathways for amino acid synthesis. Such approaches could be adapted to specifically overproduce O-acetyl-L-threonine by integrating a highly efficient O-acetyltransferase as the final step in an engineered L-threonine production pathway.

Table 2: Metabolic Engineering Strategies for Producing O-Acetylated Amino Acid Precursors

| Target Compound | Engineering Strategy | Host Organism | Key Outcome | Citation |

|---|---|---|---|---|

| O-Acetyl-L-homoserine (OAH) | Introduction of exogenous homoserine acetyltransferase; deletion of competing pathways (thrB); overexpression of precursor pathway enzymes. | Escherichia coli | Accumulated 24.33 g/L of OAH in fed-batch fermentation. | nih.gov |

| L-Threonine | Systems metabolic engineering: removed feedback inhibition, deleted degradation pathways, manipulated gene expression based on transcriptome analysis. | Escherichia coli | Produced 82.4 g/L of L-threonine in fed-batch culture. | embopress.org |

| L-Threonine | Construction of a synthetic 8-step pathway from ethylene glycol. | Escherichia coli | Produced up to 6.5 mM (0.8 g/L) of threonine from a non-sugar substrate. | measurebiology.org |

Development of New Synthetic Methodologies with Enhanced Selectivity

The chemical synthesis of O-acetylated amino acids requires careful control to prevent unwanted side reactions, such as acetylation of the amino group (N-acetylation). The general principle is that acidic conditions favor O-acylation, while alkaline conditions favor N-acylation. beilstein-journals.org

Historically, methods for selective O-acetylation involved using a strong acid catalyst with an acetylating agent. For instance, treating L-threonine with acetyl chloride in a mixture of hydrochloric and acetic acid yields the O-acetyl-L-threonine hydrochloride salt in high purity and yield. beilstein-journals.org Another approach used acetic anhydride (B1165640) in glacial acetic acid with a sulfonic acid polystyrene resin, which simplifies product isolation. beilstein-journals.org

More recent developments focus on creating versatile and highly selective catalysts. For example, amphiphilic, chiral organocatalysts have been prepared from serine and threonine via acidic O-acylation with various acyl chlorides in trifluoroacetic acid. beilstein-journals.org The development of new transition metal-catalyzed asymmetric synthesis methods is also a promising frontier for creating complex chiral molecules, including amino acid derivatives. nih.gov These advanced methodologies are crucial for producing this compound efficiently and with high stereochemical purity, making it more accessible for research.

Interdisciplinary Research Integrating O-Acetylated Amino Acids

The unique properties of O-acetylated amino acids make them valuable building blocks for interdisciplinary research, particularly at the intersection of chemistry, biology, and materials science. Protein acetylation, in general, is a key post-translational modification that regulates numerous cellular processes, including transcription, nuclear import, and metabolism, rivaling phosphorylation in its importance. nih.govnih.gov

The introduction of an O-acetyl group can alter a molecule's physicochemical properties, such as lipophilicity, which can be exploited in drug design and the creation of novel biomaterials. For example, the acetylation of amino acids can be used to create amphiphilic molecules that act as organocatalysts. beilstein-journals.org

Furthermore, the study of O-acetylation in the context of proteomics is an active area of research. While stable N-terminal acetylation is common, O-acetylation of threonine residues within peptides can be chemically unstable due to a potential O-N acyl transfer, which complicates their detection and analysis. nih.gov Understanding and overcoming these challenges is crucial for elucidating the full scope of protein O-acetylation in biological systems. This research integrates analytical chemistry with molecular biology to uncover new regulatory mechanisms, where O-acetyl-L-threonine could serve as a standard or model compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of o-acetyl-L-threonine hydrochloride?

- Methodological Answer :

- HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 210–230 nm) is optimal for quantifying purity. Use a C18 column and a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 v/v) at 1 mL/min flow rate.

- TLC (Thin-Layer Chromatography) with silica gel plates and a hexane:EtOAc (2:1) eluent ratio can screen for residual starting materials. Visualize spots under UV light (254 nm) and circle them with a pencil for documentation .

- NMR (¹H and ¹³C) in D₂O or DMSO-d₆ confirms structural integrity. Key peaks include acetyl protons (δ ~2.0–2.2 ppm) and threonine backbone resonances (δ ~3.5–4.5 ppm).

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Methodological Answer :

- Test solubility in aqueous buffers (e.g., PBS, pH 7.4) and polar solvents like DMSO. Pre-warm solutions to 37°C to mimic physiological conditions.

- For low solubility, use co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin-based formulations to enhance bioavailability. Validate stability via UV-Vis spectroscopy over 24 hours .

Q. What protocols ensure the stability of this compound during long-term storage?

- Methodological Answer :

- Store lyophilized powder at -20°C in airtight, light-protected vials with desiccants. For solution storage (e.g., 10 mM in water), aliquot and freeze at -80°C to prevent hydrolysis of the acetyl group.

- Monitor degradation via LC-MS monthly, targeting mass shifts indicative of hydrolysis (e.g., loss of acetyl group: ∆m/z = -42 Da) .

Advanced Research Questions

Q. How can chiral chromatography resolve enantiomeric impurities in synthetic this compound?

- Methodological Answer :

- Use a chiral stationary phase (e.g., Chirobiotic T) with a mobile phase of methanol:acetic acid:triethylamine (100:0.1:0.1 v/v/v).

- Validate resolution by comparing retention times against D-threonine derivatives. A >1.5 resolution factor (Rs) indicates baseline separation.

- Quantify enantiomeric excess (ee) via peak area ratios and cross-validate with circular dichroism (CD) spectroscopy .

Q. What experimental strategies address contradictory data in the compound’s metabolic activity across cell lines?

- Methodological Answer :

- Hypothesis Testing : Compare uptake mechanisms (e.g., amino acid transporters) using competitive inhibitors like BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid).

- Data Harmonization : Normalize activity to intracellular concentration (measured via LC-MS/MS) and cell viability (MTT assay).

- Meta-Analysis : Cross-reference results with published datasets on threonine derivatives in repositories like PubChem or ChEMBL .

Q. How to design a degradation study to identify hydrolytic byproducts of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation : Incubate the compound in PBS (pH 7.4) at 40°C for 14 days. Sample aliquots at days 0, 7, and 14.

- LC-HRMS Analysis : Use a BEH C18 column (1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Identify byproducts via exact mass (Q-TOF) and fragment matching (MS/MS).

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics and plot Arrhenius relationships for shelf-life prediction .

Methodological Best Practices

- Experimental Design :

- Include positive controls (e.g., acetylated amino acids with known stability) and blanks to account for matrix effects .

- Data Contradiction Analysis :

- Apply Grubbs’ test to identify outliers and ANOVA for inter-group variability. Replicate experiments across independent labs to confirm reproducibility .

- Synthesis Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.